molecular formula C8H9BClFO3 B6304601 5-Chloro-4-ethoxy-2-fluorophenylboronic acid CAS No. 2121511-65-5

5-Chloro-4-ethoxy-2-fluorophenylboronic acid

Cat. No. B6304601
CAS RN: 2121511-65-5
M. Wt: 218.42 g/mol
InChI Key: NYWZHXXGUJPFIR-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid (CAS Number: 2121511-65-5) is a boronic acid compound . It has a molecular weight of 218.42 . The IUPAC name for this compound is (5-chloro-4-ethoxy-2-fluorophenyl)boronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BClFO3/c1-2-14-8-4-7 (11)5 (9 (12)13)3-6 (8)10/h3-4,12-13H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The country of origin is CN . It is shipped at room temperature .

Scientific Research Applications

However, to address the request for information on scientific research applications related to phenylboronic acids and similar compounds, it's worth noting the general significance of boronic acids in scientific research. Phenylboronic acids and their derivatives are widely used in organic synthesis, medicinal chemistry, and materials science. They are key reagents in Suzuki coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of various organic compounds including pharmaceuticals, agrochemicals, and organic materials. Additionally, boronic acids have found applications in the development of sensors for glucose and other saccharides, given their ability to form reversible covalent bonds with diols and similar functional groups, which is crucial in biomedical research and diagnostics.

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen renewed interest for their exceptional properties and wide applications. Initially described over 50 years ago, their study intensified recently due to their biological activity and potential in clinical trials. Benzoxaboroles have found use as building blocks and protecting groups in organic synthesis. Certain derivatives demonstrate biological activity, with ongoing investigations into their use in medicinal applications. They also exhibit the ability to bind hydroxyl compounds, positioning them as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine

In a related context, fluorinated pyrimidines, like 5-fluorouracil (5-FU), are extensively used in cancer treatment. Recent advances in fluorine chemistry have contributed to the precise use of these compounds, enhancing therapeutic efficacy and tolerability. The review discusses synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and highlights new insights into their mechanism of action. This includes inhibition of RNA- and DNA-modifying enzymes, suggesting the role of polymeric fluorinated pyrimidines in more targeted cancer therapies (Gmeiner, 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(5-chloro-4-ethoxy-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-4-7(11)5(9(12)13)3-6(8)10/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZHXXGUJPFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223947
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121511-65-5
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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